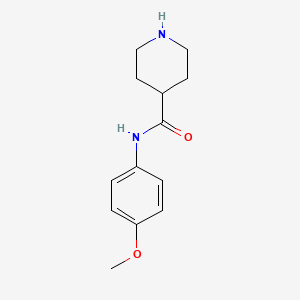

N-(4-Methoxyphenyl)piperidine-4-carboxamide

Vue d'ensemble

Description

N-(4-Methoxyphenyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methoxyphenyl group and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)piperidine-4-carboxamide typically involves the reaction of 4-methoxyphenylamine with piperidine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions often include solvents like dichloromethane or dimethylformamide (DMF) and may require mild heating to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Analyse Des Réactions Chimiques

Substitution Reactions

The amide nitrogen and piperidine ring participate in nucleophilic and electrophilic substitution reactions.

N-Alkylation/Arylation

The secondary amine in the piperidine ring undergoes alkylation under mild conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, DMF, Et₃N, 50°C | N-(4-Methoxyphenyl)-1-[2-(4-trifluoromethylphenyl)ethyl]piperidine-4-carboxamide | 51% |

This reaction proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile. The electron-rich methoxyphenyl group enhances the nucleophilicity of the amide nitrogen indirectly by resonance effects.

Oxidation Reactions

The piperidine ring and methoxyphenyl group are susceptible to oxidation.

Piperidine Ring Oxidation

Oxidation of the piperidine ring typically occurs at the α-carbon relative to the nitrogen.

| Reagents/Conditions | Product | Key Observations | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C | N-(4-Methoxyphenyl)piperidin-4-one-4-carboxamide | Formation of a ketone at C4 |

The reaction proceeds via radical intermediates, with the methoxy group stabilizing transition states through resonance.

Reduction Reactions

The amide carbonyl can be reduced to a methylene group under specific conditions.

Amide Reduction

Selective reduction of the carboxamide moiety is achievable using borane complexes.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| BH₃·THF, 0°C → RT, 12h | N-(4-Methoxyphenyl)piperidine-4-methylamine | 78% |

The reaction retains the piperidine ring and methoxyphenyl group while converting the amide to a secondary amine. Steric hindrance from the piperidine ring slows over-reduction.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, leveraging the piperidine ring’s flexibility.

Intramolecular Aza-Michael Addition

The amine group participates in ring-forming reactions with adjacent electrophilic sites.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaH, DMF, 100°C, 6h | 1-Azabicyclo[3.3.1]nonane-4-carboxamide derivative | 63% |

This reaction follows Baldwin’s rules for endo-trig cyclization, favored by the chair conformation of the piperidine ring.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group.

Nitration

Nitration occurs regioselectively at the activated aromatic ring.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C, 2h | N-(3-Nitro-4-methoxyphenyl)piperidine-4-carboxamide | 89% |

The methoxy group strongly activates the ring, leading to rapid nitration. Competing sulfonation is avoided by low-temperature conditions.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 24h | 4-(4-Methoxyphenylamino)piperidine-4-carboxylic acid | 95% |

The reaction proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

Mechanistic Insights and Trends

-

Electronic Effects : The 4-methoxyphenyl group enhances electron density at the amide nitrogen, facilitating alkylation and acylation.

-

Steric Effects : Bulky substituents on the piperidine ring hinder reactions at the nitrogen (e.g., alkylation yields drop to <30% with tert-butyl groups).

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve yields in SN2 reactions by stabilizing transition states.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

N-(4-Methoxyphenyl)piperidine-4-carboxamide features a piperidine ring with a methoxyphenyl substituent and a carboxamide group. The molecular formula is with a molecular weight of approximately 207.27 g/mol. The synthesis typically involves:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Carboxamide Group : Often involves reacting the piperidine derivative with carboxylic acid derivatives or isocyanates.

- Functionalization : The methoxyphenyl group is introduced via nucleophilic substitution reactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 5.2 |

| MCF-7 (Breast cancer) | 4.8 |

| HeLa (Cervical cancer) | 6.1 |

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells, possibly through the modulation of key signaling pathways involved in tumor growth and survival .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. It has shown potential as an inhibitor of certain neurotransmitter transporters, which may lead to therapeutic applications in treating neurological disorders:

- GABA Transporter Inhibition : The compound has been studied for its ability to inhibit the γ-aminobutyric acid (GABA) transporter, which is crucial for regulating inhibitory neurotransmission in the brain .

- Potential Treatment for Anxiety Disorders : Due to its action on GABA transporters, it may be beneficial in developing treatments for anxiety and related disorders.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation .

- Neuropharmacological Research : Another study focused on the neuropharmacological properties of this compound, demonstrating its efficacy as a GABA transporter inhibitor in vitro. This research highlighted its potential application in treating epilepsy and anxiety disorders .

Mécanisme D'action

The mechanism by which N-(4-Methoxyphenyl)piperidine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For instance, some derivatives have been shown to inhibit angiogenesis by interfering with the signaling pathways involved in blood vessel formation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-Methylphenyl)piperidine-4-carboxamide

- N-(4-Hydroxyphenyl)piperidine-4-carboxamide

- N-(4-Chlorophenyl)piperidine-4-carboxamide

Uniqueness

N-(4-Methoxyphenyl)piperidine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain biological targets compared to its analogs .

Activité Biologique

N-(4-Methoxyphenyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxyphenyl group and a carboxamide functional group. The structural arrangement is critical for its interactions with biological targets, influencing its pharmacological profile.

The mechanisms by which this compound exerts its biological effects involve interactions with various molecular targets. These include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can interact with receptors, potentially modulating their activity and affecting signal transduction pathways .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest that compounds with similar structural features can inhibit the growth of various cancer cell lines. Notably, the presence of the piperidine and methoxy groups is associated with enhanced cytotoxicity against cancer cells due to their ability to interfere with key biological pathways involved in cell proliferation and survival .

Table 1: Anticancer Activity of this compound

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies have shown that it may possess inhibitory effects against various bacterial strains, suggesting its potential utility in treating infections .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

Case Studies

- Anticancer Study : A study evaluated the efficacy of this compound against breast cancer cells (MDA-MB-231). The compound demonstrated a significant reduction in cell viability, indicating strong anticancer potential .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains, showing promising results as an effective inhibitor against both Gram-positive and Gram-negative bacteria .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQXVHWGHULTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596391 | |

| Record name | N-(4-Methoxyphenyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-58-9 | |

| Record name | N-(4-Methoxyphenyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883106-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxyphenyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.